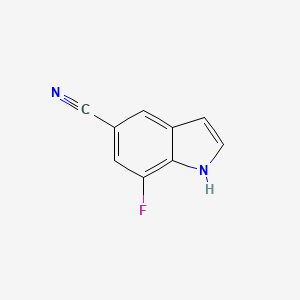

7-fluoro-1H-indole-5-carbonitrile

Description

Properties

IUPAC Name |

7-fluoro-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJWXNPTGJIGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397573 | |

| Record name | 7-fluoro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883500-88-7 | |

| Record name | 7-fluoro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-fluoro-1H-indole-5-carbonitrile: Molecular Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 7-fluoro-1H-indole-5-carbonitrile, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust predictive overview. We will delve into its molecular structure, propose a viable synthetic pathway, predict its spectroscopic characteristics, and explore its potential applications as a strategic building block in the design of novel therapeutics. This document is intended for an audience of researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the strategic use of fluorinated and cyanated indole scaffolds.

Introduction: The Strategic Value of Fluorinated Indole Scaffolds

The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of biological activities. The strategic incorporation of fluorine atoms and nitrile groups into the indole scaffold can dramatically enhance a molecule's therapeutic potential.[2]

The Role of Fluorine: The introduction of fluorine, the most electronegative element, into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[2] Key advantages include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the drug's half-life.[2]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.

-

Modulated pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, optimizing their ionization state for improved target engagement or cell permeability.

-

Increased Lipophilicity: Fluorination can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[2]

The Significance of the Nitrile Group: The nitrile (-C≡N) moiety is another powerful functional group in drug design.[3] Its inclusion can offer several benefits:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with protein targets.[4][5]

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation.[6]

-

Bioisostere: It can serve as a bioisostere for other functional groups, such as a carbonyl group, helping to fine-tune a molecule's properties.

-

Synthetic Handle: The nitrile group is a versatile synthetic intermediate that can be converted into other functional groups like carboxylic acids or amines.

7-fluoro-1H-indole-5-carbonitrile combines these advantageous features into a single, compact scaffold, making it a valuable building block for the synthesis of novel drug candidates.

Molecular Structure and Properties

While a crystal structure for 7-fluoro-1H-indole-5-carbonitrile is not publicly available, we can predict its key structural and electronic features based on the known geometry of the indole ring and the well-documented effects of its substituents.

Predicted Molecular Geometry

The core of the molecule is the bicyclic indole ring system, which is planar. The fluorine atom at the 7-position and the nitrile group at the 5-position will lie in the plane of the indole ring. The C-F bond is short and strong, while the nitrile group is linear.

Table 1: Predicted Physicochemical Properties of 7-fluoro-1H-indole-5-carbonitrile

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₉H₅FN₂ | [7] |

| Molecular Weight | 160.15 g/mol | [7] |

| Appearance | Yellow solid | [7] |

| Storage Conditions | 2-8 °C, Inert atmosphere, Keep in dark place | [7] |

| CAS Number | 883500-88-7 | [7] |

Electronic Properties

The fluorine atom and the nitrile group are both strongly electron-withdrawing. Their presence on the benzene portion of the indole ring will significantly influence the electron distribution within the molecule. This has important implications for its reactivity and its potential interactions with biological targets. The electron-deficient nature of the benzene ring will affect its susceptibility to electrophilic aromatic substitution and may also modulate the acidity of the N-H proton on the pyrrole ring.

Proposed Synthesis of 7-fluoro-1H-indole-5-carbonitrile

Given the lack of a specific published synthesis for 7-fluoro-1H-indole-5-carbonitrile, we propose a plausible multi-step synthetic route based on well-established organic reactions. This proposed pathway offers a logical and experimentally feasible approach for researchers aiming to synthesize this molecule.

Retrosynthetic Analysis

Our retrosynthetic strategy begins by disconnecting the nitrile group, suggesting a Sandmeyer reaction on a 5-amino-7-fluoro-1H-indole precursor. The 7-fluoroindole core can be constructed using a classic indole synthesis, such as the Fischer or Bischler-Möhlau synthesis.

Caption: Retrosynthetic analysis of 7-fluoro-1H-indole-5-carbonitrile.

Step-by-Step Proposed Synthesis

Step 1: Synthesis of 7-Fluoro-5-nitro-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a reliable method for constructing the indole core.[8][9] This step would involve the acid-catalyzed reaction of (2-fluoro-4-nitrophenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization.

-

Reactants: (2-fluoro-4-nitrophenyl)hydrazine and Pyruvic acid.

-

Catalyst: A Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride).[10]

-

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement, followed by aromatization with the elimination of ammonia to form the indole ring.[11]

Step 2: Reduction of the Nitro Group to an Amine

The nitro group at the 5-position can be selectively reduced to a primary amine.

-

Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂, HCl).

-

Product: 5-amino-7-fluoro-1H-indole.

Step 3: Cyanation via the Sandmeyer Reaction

The Sandmeyer reaction is a classic method for converting an aromatic primary amine into a nitrile.[12]

-

Reagents:

-

Mechanism: The aromatic amine is first converted to a diazonium salt, which is an excellent leaving group (N₂).[14] The copper(I) cyanide then facilitates the substitution of the diazonium group with the cyanide nucleophile.[12]

Caption: Proposed synthetic workflow for 7-fluoro-1H-indole-5-carbonitrile.

Predicted Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the indole ring. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The protons on the pyrrole and benzene rings will exhibit characteristic chemical shifts and coupling patterns, influenced by the electron-withdrawing effects of the fluorine and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[15] It is expected to show a single resonance for the fluorine atom at the 7-position. The chemical shift of this signal will be sensitive to the electronic environment of the indole ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A sharp peak around 3400 cm⁻¹.

-

C≡N stretch: A sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹.

-

C-F stretch: A strong absorption in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic peaks in the fingerprint region.

Mass Spectrometry (MS)

In a mass spectrum, 7-fluoro-1H-indole-5-carbonitrile is expected to show a molecular ion peak (M⁺) at m/z = 160.15, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of HCN from the nitrile group or other characteristic fragmentations of the indole ring.

Applications in Drug Discovery and Development

7-fluoro-1H-indole-5-carbonitrile is a promising building block for the synthesis of a wide range of biologically active molecules. The unique combination of the indole scaffold, a fluorine atom, and a nitrile group allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.

Potential Therapeutic Targets

The indole nucleus is a privileged scaffold that can interact with a variety of biological targets.[1] Derivatives of 7-fluoro-1H-indole-5-carbonitrile could be designed to target:

-

Kinases: Many kinase inhibitors incorporate a heterocyclic core, and the specific substitution pattern of this molecule could lead to potent and selective inhibitors.

-

G-protein coupled receptors (GPCRs): The indole scaffold is found in many GPCR ligands, and this building block could be used to develop new modulators of these important receptors.

-

Enzymes: The nitrile group can act as a warhead for covalent inhibitors or as a key interacting group in the active site of various enzymes.

-

Antimicrobial Targets: Fluorinated indoles have shown antimicrobial activity, suggesting potential for the development of new anti-infective agents.[7]

A Workflow for Utilizing 7-fluoro-1H-indole-5-carbonitrile in Drug Discovery

Caption: A typical drug discovery workflow incorporating 7-fluoro-1H-indole-5-carbonitrile.

Conclusion

7-fluoro-1H-indole-5-carbonitrile represents a strategically important building block for modern drug discovery. While specific experimental data for this molecule remains limited, this in-depth technical guide has provided a comprehensive, predictive analysis of its molecular structure, a plausible synthetic route, and its expected spectroscopic properties. By leveraging the known benefits of the indole scaffold, fluorine substitution, and the nitrile functional group, researchers can utilize this compound to design and synthesize novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. As the demand for innovative therapeutics continues to grow, the value of such versatile and strategically designed building blocks will undoubtedly increase.

References

-

Lundbäck, T. (2018). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Retrieved from [Link]

-

Taber, D. F., & Neubert, P. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 7-Fluoro-1H-indole-5-carbonitrile. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

-

Budde, K., et al. (2022). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology. Retrieved from [Link]

-

Ali, M. A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]

-

Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. Retrieved from [Link]

-

Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]

-

Wang, N., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

Sahu, S., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Callis, P. R., & Liu, T. (2004). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Gribble, G. W. (2016). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sahu, S., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Winstanley, T., et al. (2022). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Replacement of the Aromatic Primary Amino Group by Hydrogen. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]

-

ResearchGate. (2025). Application of Nitrile in Drug Design. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Bischler-Mohlau Indole Synthesis. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Callis, P. R., & Liu, T. (2004). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Retrieved from [Link]

-

Nature. (1951). The Fischer Indole Synthesis. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. biosynth.com [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. youtube.com [youtube.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 7-fluoro-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the known physical properties of 7-fluoro-1H-indole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. Where specific experimental data is not publicly available, this document details robust, field-proven methodologies for its determination, ensuring a self-validating framework for researchers.

Introduction: The Significance of 7-fluoro-1H-indole-5-carbonitrile in Drug Discovery

7-fluoro-1H-indole-5-carbonitrile belongs to a class of fluorinated indole derivatives that are of significant interest in the pharmaceutical industry. The indole scaffold is a privileged structure, forming the core of numerous natural products and approved drugs. The strategic introduction of a fluorine atom and a carbonitrile group can profoundly influence the molecule's physicochemical and pharmacological properties.

The fluorine atom, with its high electronegativity and relatively small size, can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The carbonitrile group can act as a hydrogen bond acceptor and is a versatile synthetic handle for further molecular elaboration. Consequently, 7-fluoro-1H-indole-5-carbonitrile serves as a valuable starting material for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use in drug design, synthesis, and formulation.

Molecular and General Properties

Below is a summary of the fundamental molecular and general properties of 7-fluoro-1H-indole-5-carbonitrile.

| Property | Value | Source |

| Chemical Formula | C₉H₅FN₂ | [1][2] |

| Molecular Weight | 160.15 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| CAS Registry Number | 883500-88-7 | [1][2] |

| Purity (typical) | >98% | [2] |

Physicochemical Properties: Current Data and Experimental Determination

A comprehensive search of publicly available data reveals that specific experimental values for several key physical properties of 7-fluoro-1H-indole-5-carbonitrile have not been reported. This section provides the currently known information and outlines standard, reliable protocols for the experimental determination of these properties.

Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Current Data: Not available.

Experimental Protocol for Melting Point Determination:

A standard capillary melting point method should be employed.

-

Apparatus: Calibrated melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of the finely powdered, dry 7-fluoro-1H-indole-5-carbonitrile is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute until the temperature is approximately 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is recorded as the end of the range.

-

-

Rationale: A slow heating rate near the melting point is crucial for accurate determination. A broad melting range often indicates the presence of impurities.

Caption: Workflow for Melting Point Determination.

Boiling Point

As 7-fluoro-1H-indole-5-carbonitrile is a solid at room temperature, its boiling point is expected to be significantly high and may be accompanied by decomposition. Therefore, distillation under reduced pressure is the recommended method for its purification and boiling point determination.

Current Data: Not available.

Experimental Protocol for Boiling Point Determination (under reduced pressure):

-

Apparatus: Short-path distillation apparatus, vacuum pump, manometer, heating mantle with a stirrer.

-

Procedure:

-

The solid sample is placed in the distillation flask.

-

The apparatus is assembled and connected to a vacuum pump.

-

The pressure is reduced to a stable, recorded value.

-

The sample is heated with stirring.

-

The temperature at which the liquid boils and the condensate drips from the condenser is recorded as the boiling point at that specific pressure.

-

-

Rationale: Distillation at reduced pressure lowers the boiling point, preventing thermal decomposition of the compound.

Solubility Profile

Understanding the solubility of 7-fluoro-1H-indole-5-carbonitrile in various solvents is crucial for its use in synthesis, purification, and biological assays.

Current Data: Not available.

Experimental Protocol for Qualitative Solubility Determination:

-

Apparatus: Small test tubes, vortex mixer.

-

Solvents to be tested: Water, 5% HCl (aq), 5% NaHCO₃ (aq), 5% NaOH (aq), methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane.

-

Procedure:

-

Approximately 10 mg of the compound is placed in a test tube.

-

2 mL of the solvent is added.

-

The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.

-

The mixture is visually inspected for the dissolution of the solid.

-

-

Interpretation:

-

Soluble: No solid particles are visible.

-

Partially soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid remains undissolved.

-

-

Rationale: Testing solubility in acidic and basic solutions can provide insights into the compound's acidic/basic nature. The indole NH is weakly acidic, while the nitrile group is weakly basic.

Caption: Workflow for Qualitative Solubility Testing.

Acidity Constant (pKa)

The pKa of the indole N-H proton is an important parameter that influences the compound's ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor binding.

Current Data: Not available.

Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry):

-

Apparatus: UV-Vis spectrophotometer, pH meter, temperature-controlled cuvette holder.

-

Procedure:

-

A stock solution of the compound is prepared in a suitable organic solvent (e.g., methanol).

-

A series of buffer solutions with a range of known pH values are prepared.

-

A small aliquot of the stock solution is added to each buffer solution in a cuvette.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

-

-

Rationale: The change in the UV-Vis spectrum as a function of pH reflects the equilibrium between the protonated and deprotonated forms of the molecule, from which the pKa can be calculated.

Spectroscopic Data and Analysis

Spectroscopic data is essential for the structural confirmation and quality control of 7-fluoro-1H-indole-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Current Data: No publicly available spectra with peak assignments.

Experimental Protocol for NMR Spectroscopy:

-

Apparatus: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Experiments to be performed:

-

¹H NMR: To identify the number and chemical environment of the protons.

-

¹³C NMR: To identify the number and chemical environment of the carbon atoms.

-

¹⁹F NMR: To observe the fluorine atom.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and aid in definitive peak assignments.

-

-

Expected ¹H NMR signals: Signals corresponding to the indole N-H proton and the aromatic protons on the indole ring. The fluorine and nitrile substituents will influence the chemical shifts and coupling patterns of the aromatic protons.

-

Expected ¹³C NMR signals: Signals for the carbon atoms of the indole ring and the nitrile carbon.

-

Expected ¹⁹F NMR signal: A single signal for the fluorine atom, likely coupled to nearby protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Current Data: No publicly available spectra with peak assignments.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Apparatus: FTIR spectrometer with an ATR accessory.

-

Procedure:

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

-

Expected characteristic absorption bands:

-

N-H stretch: Around 3300-3500 cm⁻¹.

-

C≡N stretch (nitrile): Around 2220-2260 cm⁻¹.

-

C=C stretch (aromatic): Around 1450-1600 cm⁻¹.

-

C-F stretch: Around 1000-1400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Current Data: No publicly available spectra.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Apparatus: Mass spectrometer equipped with an ESI source.

-

Procedure:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ESI source.

-

The mass spectrum is acquired in positive or negative ion mode.

-

-

Expected Result: In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 161.16. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Safety and Handling

7-fluoro-1H-indole-5-carbonitrile should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1]

-

Conclusion

7-fluoro-1H-indole-5-carbonitrile is a valuable building block in contemporary drug discovery. While some of its fundamental physical properties are not yet documented in the public domain, this guide provides a clear and authoritative framework for their experimental determination. The protocols outlined herein are based on standard, validated laboratory practices and are designed to yield reliable and reproducible data. Adherence to these methodologies will empower researchers to fully characterize this important compound, thereby facilitating its application in the synthesis of novel and potentially life-saving therapeutics.

References

-

Hoffman Fine Chemicals. (n.d.). 7-Fluoro-1H-indole-5-carbonitrile. Retrieved January 26, 2026, from [Link]

Sources

The Strategic Discovery of Novel Fluorinated Indole Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine into the indole nucleus has emerged as a powerful tactic to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel fluorinated indole derivatives. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into synthetic strategies, robust characterization techniques, and pertinent biological evaluation methodologies. Detailed, step-by-step protocols for key experiments are provided to ensure the practical applicability of the concepts discussed.

The Power of Fluorine in Indole-Based Drug Discovery

The introduction of fluorine atoms into the indole ring can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2] The high electronegativity of fluorine can alter the electron density of the indole ring, influencing its reactivity and interaction with biological macromolecules.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can shield adjacent positions from metabolic degradation, thereby improving a drug's pharmacokinetic profile.[1] This strategic placement of fluorine can lead to:

-

Enhanced Bioavailability and Metabolic Stability: The robust C-F bond can prevent metabolic oxidation, a common route of degradation for many drug candidates, leading to a longer half-life in the body.[1][3]

-

Improved Lipophilicity: Fluorination can increase a molecule's ability to permeate cell membranes, a critical factor for reaching intracellular targets.[1][3]

-

Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be crucial for target binding and solubility.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, potentially leading to a more favorable orientation for binding to a target protein.[4]

Synthetic Strategies for Accessing Novel Fluorinated Indole Derivatives

The synthesis of fluorinated indoles requires a specialized toolkit of reagents and methodologies. The choice of synthetic route is dictated by the desired position of fluorination and the overall complexity of the target molecule.

Electrophilic Fluorination: Direct Introduction of Fluorine

Electrophilic fluorinating reagents, such as Selectfluor, offer a direct method for the introduction of fluorine onto the indole nucleus. These reactions are often regioselective, targeting electron-rich positions of the indole ring.

This protocol describes an efficient method for the synthesis of 3,3-difluoroindolin-2-ols from substituted indoles.[1][5]

Experimental Protocol:

-

To a solution of the substituted indole (0.5 mmol) in a 1:1 mixture of acetonitrile and water (5 mL), add Selectfluor (1.5 mmol, 3.0 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3,3-difluoroindolin-2-ol.

Causality: The use of a water/acetonitrile solvent system is crucial for the hydroxylation step. Selectfluor acts as an electrophilic fluorine source, and the reaction proceeds via a proposed fluoronium ion intermediate. The high regioselectivity for the C3 position is a result of the inherent nucleophilicity of this position in the indole ring.

Catalytic Dearomative Difluorination: Accessing Fluorinated Indolines

Recent advances have led to the development of catalytic methods for the dearomative difluorination of indoles, providing access to valuable 2,3-difluorinated indolines.[4][6]

This protocol outlines a robust and diastereoselective approach to 2,3-difluorinated indolines.[6]

Experimental Protocol:

-

To a solution of the indole substrate (0.2 mmol) in dichloromethane (2 mL) at -15 °C, add Py·9HF (0.17 mL, 6.0 mmol, 30.0 equiv) via a plastic syringe.

-

Vigorously stir the resulting mixture.

-

Slowly add a solution of the indole substrate (0.2 mmol, 1.0 equiv) in dichloromethane (2 mL) to the reaction mixture via a syringe pump over 2 hours.

-

After the addition is complete, slowly add the reaction mixture to a cold saturated aqueous solution of NaHCO3 (6.0 mL) until TLC analysis indicates complete consumption of the starting material.

-

Separate the organic phase and extract the aqueous layer with dichloromethane (3 x 4 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2,3-difluorinated indoline.

Causality: The iodine(I/III) catalyst facilitates the dearomatization of the indole ring. The use of Py·9HF serves as the fluoride source. The slow addition of the indole substrate helps to control the reaction and improve diastereoselectivity. Theoretical calculations suggest the formation of a β-fluorine-substituted carbocation intermediate, with dipole-dipole interactions of the C-F bond guiding the high diastereoselectivity observed.[4]

Palladium-Catalyzed Cross-Coupling Reactions: Building Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the functionalization of fluorinated indole cores, allowing for the introduction of a wide range of substituents.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an iodo-substituted fluorinated indole with a boronic acid.

Experimental Protocol:

-

In a reaction vessel, combine the fluorinated iodoindole (1.0 mmol), the desired boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Add a base, such as potassium carbonate (2.0 mmol), and a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours, with stirring. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the coupled product.

Causality: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The choice of ligand can significantly impact the reaction's efficiency and substrate scope. The base is required to activate the boronic acid for transmetalation.

Spectroscopic and Analytical Characterization: A Self-Validating System

The unambiguous characterization of novel fluorinated indole derivatives is paramount to ensure their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all essential.

-

¹H NMR: Provides information about the number and connectivity of protons in the molecule. The coupling of protons to adjacent fluorine atoms (J-coupling) can provide valuable structural information.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The coupling of carbon atoms to fluorine (¹JCF, ²JCF, etc.) can be observed, which is highly diagnostic.

-

¹⁹F NMR: Directly observes the fluorine nuclei. The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for identifying the position of fluorination.[7] The large chemical shift range of ¹⁹F NMR often allows for the resolution of signals from multiple fluorine atoms in a molecule.[7]

Sample Preparation for ¹⁹F NMR:

-

Dissolve approximately 5 mg of the purified fluorinated indole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

For quantitative analysis, a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) can be added.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹⁹F NMR spectrum using appropriate parameters, including a suitable relaxation delay to ensure accurate integration.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a novel derivative. The fragmentation patterns observed in the mass spectrum can also provide structural clues.[8]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming its connectivity and stereochemistry.[9]

Protocol 4: General Procedure for Obtaining Single Crystals for X-ray Diffraction

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture to create a saturated or near-saturated solution.[7]

-

Common crystallization techniques include:

-

Slow Evaporation: Leave the solution in a loosely capped vial to allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place the vial containing the compound solution inside a larger sealed chamber containing a more volatile solvent in which the compound is less soluble.

-

Slow Cooling: Slowly cool a saturated solution of the compound.[7]

-

-

Once suitable crystals have formed, carefully mount a single crystal on a goniometer for X-ray diffraction analysis.[10]

Biological Evaluation: Assessing Therapeutic Potential

The ultimate goal of synthesizing novel fluorinated indole derivatives is often to discover new therapeutic agents. Therefore, in vitro biological evaluation is a critical step in the discovery process.

In Vitro Cytotoxicity Assays

For potential anticancer agents, assessing the cytotoxicity of the newly synthesized compounds against various cancer cell lines is a primary screening step. The MTT assay is a widely used colorimetric assay to determine cell viability.[11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]

-

Compound Treatment: Prepare serial dilutions of the fluorinated indole derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[13]

-

MTT Addition: After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.[13]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Causality: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

In Vitro Antiviral Assays

For compounds designed as antiviral agents, specific assays are employed to determine their ability to inhibit viral replication.

-

Cell Monolayer Preparation: Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayers with a known amount of the virus (e.g., at a multiplicity of infection of 0.01).

-

Compound Treatment: After a short adsorption period, remove the viral inoculum and add an overlay medium containing various concentrations of the fluorinated indole derivative.

-

Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible in the control wells (no compound).

-

Plaque Visualization: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Causality: This assay measures the ability of a compound to interfere with the viral life cycle, leading to a reduction in the formation of infectious virus particles and subsequent cell-to-cell spread.

Data Presentation and Visualization

Tabulated Data for Easy Comparison

Table 1: Physicochemical Properties of Novel Fluorinated Indole Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | PSA (Ų) |

| FI-001 | C₁₅H₁₀F₂N₂O | 272.25 | 3.1 | 58.2 |

| FI-002 | C₁₆H₁₂F₂N₂O | 286.28 | 3.5 | 58.2 |

| FI-003 | C₁₅H₉ClF₂N₂O | 306.70 | 3.8 | 58.2 |

Table 2: In Vitro Biological Activity of Novel Fluorinated Indole Derivatives

| Compound ID | Anticancer (MCF-7) IC₅₀ (µM) | Antiviral (HIV-1) EC₅₀ (µM) |

| FI-001 | 1.5 | > 50 |

| FI-002 | 0.8 | 25.3 |

| FI-003 | 0.5 | 15.1 |

Visualizing Workflows and Relationships

Diagram 1: General Workflow for the Discovery of Novel Fluorinated Indole Derivatives

Caption: A generalized workflow for the discovery and development of novel fluorinated indole derivatives.

Diagram 2: Proposed Mechanism of Electrophilic Fluorination with Selectfluor

Caption: Simplified mechanism of electrophilic fluorination of an indole with Selectfluor.

Conclusion

The discovery of novel fluorinated indole derivatives is a dynamic and promising area of research in medicinal chemistry. By leveraging a strategic combination of modern synthetic methodologies, rigorous analytical characterization, and relevant biological evaluation, researchers can unlock the full potential of fluorine to create the next generation of indole-based therapeutics. This guide has provided a framework of field-proven insights and practical protocols to empower scientists in this exciting endeavor. The self-validating nature of the described workflows, grounded in robust analytical data, is essential for ensuring the scientific integrity and ultimate success of any drug discovery program.

References

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642. [Link]

-

Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. (2026, January 19). Tejahn. [Link]

-

Lin, R., Ding, S., Shi, Z., & Jiao, N. (2011). An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent. Organic letters, 13(17), 4498–4501. [Link]

-

Wood, S. H., Etridge, S., Kennedy, A. R., Percy, J. M., & Nelson, D. J. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry (Weinheim an der Bergstrasse, Germany), 25(21), 5574–5585. [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. (2018). ResearchGate. [Link]

-

Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. (2024). ChemRxiv. [Link]

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]

-

Krajczyk, D., Debing, Y., & Gzella, A. (2019). In vitro methods for testing antiviral drugs. Postepy higieny i medycyny doswiadczalnej (Online), 73, 496–508. [Link]

-

Tu, F. H., Lin, S., Tang, Y. J., Liu, L. C., Li, Q., & Wang, H. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. ResearchGate. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

Ziegler, M., & Wuest, W. M. (2015). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie (International ed. in English), 54(49), 14813–14816. [Link]

-

Al-Suhaimi, K. S., El-Shishtawy, R. M., & Al-Warhi, T. I. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5485. [Link]

-

Al-Ostath, O. A., Al-Majd, L. A., Al-Qurayn, N. A., & Kadi, A. A. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Pharmacology, 14, 1243110. [Link]

-

Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57. [Link]

-

FRAGMENTATION AND INTERPRETATION OF SPECTRA. (n.d.). eGyanKosh. [Link]

-

Berger, F. G., & Carbone, V. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6386-6419. [Link]

-

Electrophilic Fluorination. (n.d.). Bryn Mawr College. [Link]

-

Catalytic, Dearomative 2,3-Difluorination of Indoles. (2023, July 31). ChemRxiv. [Link]

-

Metherall, J. P., Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1801-1823. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). Promega Corporation. [Link]

-

MTT Assay Protocol. (n.d.). University of Texas Health Science Center at San Antonio. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]

-

Ali, A., Shah, S. T. A., & Khan, M. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 954279. [Link]

-

X-Ray Crystallography Laboratory. (n.d.). Michigan State University. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6). ResearchGate. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry, 238, 114451. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][5]-Fused Indole Heterocycles. (2014). The Journal of Organic Chemistry, 79(6), 2689-2696. [Link]

-

Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. (2025, October 17). ResearchGate. [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22215-22241. [Link]

-

Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). Molecules, 25(16), 3652. [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science, 13(10), 2969-2977. [Link]

-

Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. (2011). Molecules, 16(8), 6682-6699. [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). YouTube. [Link]

-

In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022, December 1). ScholarWorks@UTEP. [Link]

Sources

- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. mdpi.com [mdpi.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijprajournal.com [ijprajournal.com]

- 13. texaschildrens.org [texaschildrens.org]

The Strategic Incorporation of Fluorine in Indole Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. The strategic introduction of fluorine, a bioisostere of hydrogen with unique physicochemical properties, has emerged as a powerful tool to modulate the pharmacological profile of indole-containing compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of fluorinated indoles. We will delve into the causal relationships behind experimental designs, provide validated protocols for key assays, and visually dissect relevant signaling pathways, offering a holistic understanding of this promising class of molecules.

The Fluorine Advantage: Transforming the Indole Scaffold

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the electronic and steric properties of the indole ring. These modifications are not merely incremental but can fundamentally alter a molecule's interaction with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

Key Physicochemical Consequences of Indole Fluorination:

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the indole nitrogen, influencing its ionization state at physiological pH and altering its ability to participate in hydrogen bonding.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This "metabolic shield" can prevent the degradation of the indole ring and adjacent functionalities, thereby increasing the compound's half-life and bioavailability.

-

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier (BBB).[2] This is a critical consideration for developing drugs targeting the central nervous system (CNS).

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the indole ring and its substituents, leading to a more favorable orientation for binding to a target protein.

-

Novel Non-Covalent Interactions: Fluorine can participate in unique non-covalent interactions, such as orthogonal multipolar C-F---C=O interactions and weak hydrogen bonds, which can contribute to enhanced binding affinity and selectivity.

Synthetic Strategies for Accessing Fluorinated Indoles

The synthesis of fluorinated indoles can be broadly categorized into two main approaches: early-stage fluorination, where a fluorinated starting material is used to construct the indole ring, and late-stage fluorination, where fluorine is introduced onto a pre-formed indole scaffold.

Representative Synthesis: 4-Fluoro-7-((2-(azidomethyl)thiazol-4-yl)methyl)-1H-indole-7-carboxamide

This example illustrates a multi-step synthesis of a fluorinated indole derivative with potential biological activity.

Experimental Protocol:

-

Starting Material: Commercially available 4-fluoroindole.

-

Step 1: Introduction of the Carboxamide Moiety: The indole is first functionalized at the C7 position with a carboxamide group.

-

Step 2: N-Alkylation: The indole nitrogen is then alkylated with a suitable reagent containing a thiazole moiety.

-

Step 3: Azide Formation: The final step involves the introduction of an azide group onto the thiazole ring.

This synthetic route highlights the versatility of modern organic chemistry in constructing complex fluorinated indole scaffolds.

Biological Activities of Fluorinated Indoles: A Therapeutic Goldmine

The unique properties conferred by fluorine have led to the discovery of fluorinated indoles with a wide spectrum of biological activities, including anticancer, antiviral, and CNS-modulating effects.

Fluorinated Indoles as Anticancer Agents: Targeting Kinase Signaling

Many fluorinated indoles exhibit potent anticancer activity by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. A prominent example is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Mechanism of Action of Sunitinib:

Sunitinib inhibits multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] By blocking the signaling of these receptors on endothelial cells, Sunitinib inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3]

Signaling Pathway: VEGFR2 Inhibition by Fluorinated Indoles

Caption: Inhibition of the VEGFR2 signaling cascade by a fluorinated indole.

Quantitative Data: Anticancer Activity of Fluorinated Indoles

| Compound ID | Target | Cell Line | IC50 (nM) | Reference |

| Sunitinib | VEGFR, PDGFR | Multiple | <100 | [5] |

| Compound 44g | Syk Kinase | Ramos B cell | 4 | [5] |

| Compound 9 | Influenza H1N1 | MDCK | 2.7 | [6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of fluorinated indoles against a specific kinase.

-

Reagents and Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Fluorinated indole compound (dissolved in DMSO)

-

96-well microplate

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the fluorinated indole compound in assay buffer.

-

Add the kinase enzyme and substrate to the wells of the microplate.

-

Add the diluted compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]

-

Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to the kinase activity.[8]

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: A typical workflow for an in vitro kinase inhibition assay.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation in response to a test compound.[9]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated indole for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[9]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Fluorinated Indoles as Antiviral Agents: Halting HIV-1 Replication

Fluorinated indoles have demonstrated significant potential as antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Several derivatives have been shown to inhibit the activity of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus.

Mechanism of Action:

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 RT, distinct from the active site. This binding induces a conformational change in the enzyme, rendering it inactive and thereby preventing the conversion of the viral RNA genome into DNA.

Signaling Pathway: HIV-1 Reverse Transcription

Caption: Inhibition of HIV-1 reverse transcription by a fluorinated indole NNRTI.[12][13]

Quantitative Data: Anti-HIV-1 Activity of Fluorinated Indoles

| Compound Series | Target | Assay | EC50 (nM) | Reference |

| 4-Fluoroindole Hybrids | HIV-1 Attachment | Single-cycle infectivity | 20 - 190 | [5] |

Experimental Protocol: Non-Radioactive HIV-1 Reverse Transcriptase Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 RT in a cell-free system.[14]

-

Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and Oligo(dT) primer

-

Digoxigenin (DIG)-labeled dUTP and unlabeled dNTPs

-

Anti-DIG antibody conjugated to peroxidase

-

Peroxidase substrate (e.g., ABTS)

-

96-well microplate (coated with streptavidin)

-

Fluorinated indole compound

-

-

Procedure:

-

Coat the microplate wells with the biotinylated Oligo(dT) primer.

-

Add the Poly(A) template to the wells.

-

Add the HIV-1 RT enzyme and the fluorinated indole compound at various concentrations.

-

Initiate the reaction by adding the dNTP mix containing DIG-dUTP.

-

Incubate to allow for DNA synthesis.

-

Wash the wells to remove unincorporated nucleotides.

-

Add the anti-DIG-peroxidase antibody conjugate and incubate.

-

Wash the wells again.

-

Add the peroxidase substrate and measure the resulting color change using a plate reader. The signal is proportional to the amount of DIG-labeled DNA synthesized.

-

Calculate the percent inhibition and the IC50 value.

-

Fluorinated Indoles in the Central Nervous System: Modulating Neuronal Function

The ability of fluorine to enhance lipophilicity and BBB penetration has made fluorinated indoles attractive candidates for CNS drug discovery.[2] They have shown promise as allosteric modulators of various CNS receptors and as potential treatments for neurodegenerative diseases.

Allosteric Modulation:

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand.[15] This can lead to a more subtle and potentially safer modulation of receptor activity compared to direct agonists or antagonists. Fluorinated indoles have been explored as allosteric modulators for receptors such as the cannabinoid CB1 receptor.[16]

Neurodegenerative Diseases:

Fluorinated indoles are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms of action in this context are often multi-faceted, involving the inhibition of enzymes like monoamine oxidase (MAO) and cholinesterases, as well as providing neuroprotective effects.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict the passive permeability of compounds across biological membranes, such as the BBB.[17][18]

-

Materials:

-

PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

-

Artificial membrane solution (e.g., a lipid dissolved in a suitable organic solvent)

-

Phosphate-buffered saline (PBS)

-

Fluorinated indole compound

-

-

Procedure:

-

Coat the filter of the donor plate with the artificial membrane solution.

-

Add the fluorinated indole compound (dissolved in PBS) to the donor wells.

-

Fill the acceptor wells with PBS.

-

Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

-

Incubate for a defined period (e.g., 4-16 hours).

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate the permeability coefficient (Pe) of the compound.

-

Structure-Activity Relationships (SAR): Guiding the Design of Potent Fluorinated Indoles

Systematic modification of the structure of a lead compound and evaluation of the resulting changes in biological activity is a cornerstone of drug discovery. SAR studies on fluorinated indoles have provided valuable insights into the key structural features required for potent and selective activity.

Key SAR Observations for Fluorinated Indole Kinase Inhibitors:

-

Position of Fluorine: The position of the fluorine atom on the indole ring can have a dramatic impact on activity. For some kinase targets, fluorination at the 5- or 6-position is optimal, while for others, substitution at the 4- or 7-position is preferred.

-

Nature of Substituents: The type and size of substituents at other positions of the indole ring, in combination with fluorine, are crucial for achieving high potency and selectivity.

-

Linker and Side Chains: The nature of the linker connecting the indole core to other pharmacophoric groups, as well as the composition of the side chains, significantly influences binding affinity and pharmacokinetic properties.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole scaffold has proven to be a highly effective strategy for the discovery and development of novel therapeutic agents. The unique physicochemical properties of fluorine have enabled the fine-tuning of the pharmacological profiles of indole-based compounds, leading to enhanced potency, selectivity, and metabolic stability. Fluorinated indoles have demonstrated significant promise in the fields of oncology, virology, and neuroscience.

Future research in this area will likely focus on the development of more sophisticated and selective fluorination methodologies, the exploration of novel fluorinated indole scaffolds, and the use of computational modeling to guide the rational design of next-generation fluorinated indole-based drugs. The continued investigation of this fascinating class of molecules holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.

References

-

Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025). PubMed Central. [Link]

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2025). ResearchGate. [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2023). PubMed Central. [Link]

-

Measurement of HIV-1 reverse transcriptase by a nonradioactive assay system. (n.d.). PubMed. [Link]

-

Schematic representation of HIV-1 reverse transcription. (A) A stepwise... (n.d.). ResearchGate. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

-

HIV-1 Reverse Transcription. (n.d.). PubMed Central. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. (n.d.). PubMed. [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PubMed Central. [Link]

-

Fluorine-containing indoles: Synthesis and biological activity | Request PDF. (n.d.). ResearchGate. [Link]

-

Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. (n.d.). ResearchGate. [Link]

-

Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]

-

Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. (n.d.). MDPI. [Link]

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (n.d.). MDPI. [Link]

-

In vitro kinase assay. (2023). Protocols.io. [Link]

-

A ligand-independent VEGFR2 signaling pathway limits angiogenic responses in diabetes. (n.d.). SciSpace. [Link]

-

High-resolution views of HIV-1 reverse transcription initiation. (n.d.). Puglisi Lab. [Link]

-

A highly selective indole-based sensor for Zn2+, Cu2+, and Al3+ ions with multifunctional applications. (n.d.). Journal of Materials Chemistry B. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

-

ADME 101: Drug Metabolism Studies – Metabolic Stability. (2024). YouTube. [Link]

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]

-

MTT Cell Assay Protocol. (n.d.). University of Texas Health Science Center at San Antonio. [Link]

-

Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. (2024). Karolinska Institutet. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). ACS Publications. [Link]

-

Outline of the HIV-1 reverse transcription process. The steps involving... (n.d.). ResearchGate. [Link]

-

(PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. (2025). ResearchGate. [Link]

-

VEGF-C signaling pathways through VEGFR-2 and VEGFR-3 in vasculoangiogenesis and hematopoiesis. (n.d.). PubMed. [Link]

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. (2025). ResearchGate. [Link]

-

Reverse transcription, HIV viral life cycle, illustration. (n.d.). Wellcome Collection. [Link]

-

Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators. (n.d.). PubMed Central. [Link]

-

Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]

-

Synthesis of indole-based ferulic acid derivatives and in vitro evaluation of antiviral activity against SARS-CoV-2. (n.d.). ResearchGate. [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

-

(PDF) Characterization of HIV-1 Enzyme Reverse Transcriptase Inhibition by the Compound 6-Chloro-1,4-Dihydro-4-Oxo-1-(beta-D-Ribofuranosyl) Quinoline-3-Carboxylic Acid Through Kinetic and In Silico Studies. (2025). ResearchGate. [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers. [Link]

-

How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF. (2025). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. atcc.org [atcc.org]

- 10. texaschildrens.org [texaschildrens.org]

- 11. clyte.tech [clyte.tech]

- 12. researchgate.net [researchgate.net]

- 13. wellcomecollection.org [wellcomecollection.org]

- 14. Measurement of HIV-1 reverse transcriptase by a nonradioactive assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PAMPA | Evotec [evotec.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Indole Alkaloid Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Indole alkaloids, a vast and structurally diverse class of natural products, have long been a fertile ground for drug discovery. Their intricate molecular architectures and profound pharmacological activities have captivated chemists and pharmacologists for over a century. This technical guide provides a comprehensive exploration of indole alkaloids in the context of medicinal chemistry, designed for researchers, scientists, and drug development professionals. We will traverse the biosynthetic origins of these fascinating molecules, delve into their classification, and illuminate their multifaceted roles in treating a spectrum of human diseases, from cancer to neurodegenerative disorders. This guide is structured to provide not only a deep theoretical understanding but also practical insights into the isolation, purification, structural elucidation, and synthetic strategies that are pivotal in harnessing the therapeutic potential of indole alkaloids.

The Genesis of Complexity: Biosynthesis and Classification of Indole Alkaloids